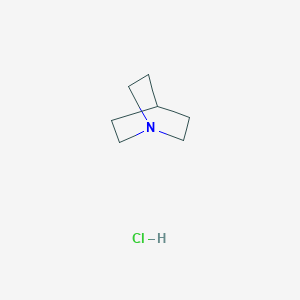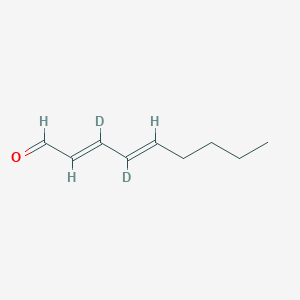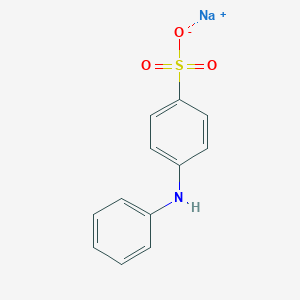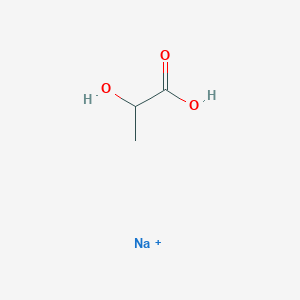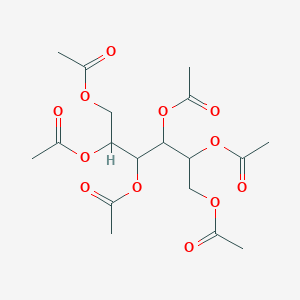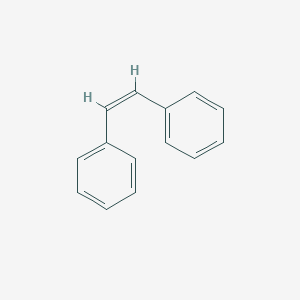![molecular formula C11H18O2 B147520 2-[(Hex-3-yn-1-yl)oxy]oxane CAS No. 70482-82-5](/img/structure/B147520.png)
2-[(Hex-3-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hex-3-yn-1-yl)oxy]oxane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is an organic compound with the molecular formula C10H16O2 and has a molecular weight of 168.24 g/mol.
Aplicaciones Científicas De Investigación
2-[(Hex-3-yn-1-yl)oxy]oxane has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been used as a monomer in the synthesis of polymers with unique properties. In organic synthesis, it has been used as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 2-[(Hex-3-yn-1-yl)oxy]oxane is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been suggested that this compound disrupts the cell cycle of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
2-[(Hex-3-yn-1-yl)oxy]oxane has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Physiologically, it has been found to cause cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(Hex-3-yn-1-yl)oxy]oxane in lab experiments is its high yield synthesis method. This makes it easy to obtain large quantities of the compound for various experiments. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(Hex-3-yn-1-yl)oxy]oxane. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, research can be done to investigate its potential toxicity and develop methods to mitigate any negative effects.
Métodos De Síntesis
The synthesis of 2-[(Hex-3-yn-1-yl)oxy]oxane can be done using various methods. One of the most common methods involves the reaction of 3-hexyne-1-ol with 2,3-epoxy-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound in good yields.
Propiedades
Número CAS |
70482-82-5 |
|---|---|
Nombre del producto |
2-[(Hex-3-yn-1-yl)oxy]oxane |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-hex-3-ynoxyoxane |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3 |
Clave InChI |
ABCDROODWUDVQG-UHFFFAOYSA-N |
SMILES |
CCC#CCCOC1CCCCO1 |
SMILES canónico |
CCC#CCCOC1CCCCO1 |
Sinónimos |
2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



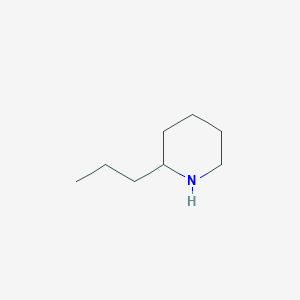
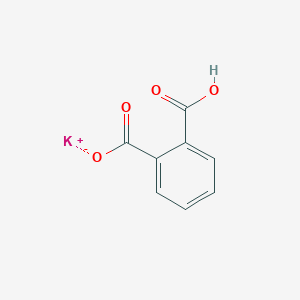
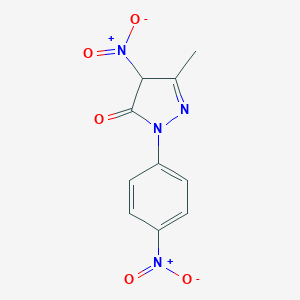
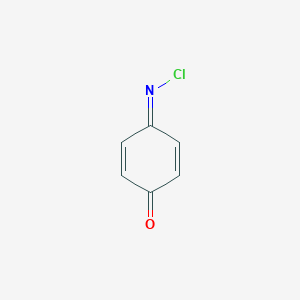
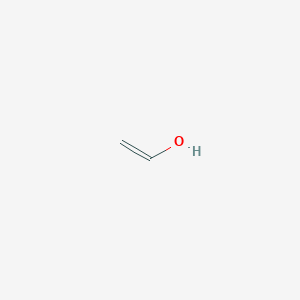
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
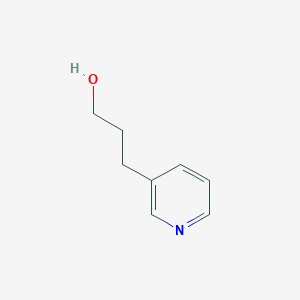
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
